N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Description
The compound N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 3 with a morpholin-4-ylmethyl group bearing a 3-methoxyphenyl moiety and an acetamide group at position 2. While direct synthesis data for this compound are unavailable in the provided evidence, its structural features suggest synthetic routes involving:
- Core formation: Cyclization of thiophene precursors, as seen in tetrahydrobenzothiophene derivatives .
- Substituent introduction: Nucleophilic substitution or coupling reactions to attach the morpholine-3-methoxyphenyl and acetamide groups, akin to methods used for similar acetamide derivatives .
The compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility via morpholine) and biological activity through the 3-methoxyphenyl group, which is associated with enhanced receptor interactions in other drug candidates .
Properties
IUPAC Name |
N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15(25)23-22-20(18-8-3-4-9-19(18)28-22)21(24-10-12-27-13-11-24)16-6-5-7-17(14-16)26-2/h5-7,14,21H,3-4,8-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGMWLOJWLYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=CC=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the morpholine and methoxyphenyl groups. The final step involves the acylation of the compound to form the acetamide.
Preparation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol and suitable alkenes or alkynes under acidic or basic conditions.
Introduction of Morpholine and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the benzothiophene core reacts with morpholine and methoxyphenyl halides.
Acylation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the benzothiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Research Findings and Gaps
- Structural Advantages: The combination of morpholine and 3-methoxyphenyl groups may balance lipophilicity and solubility, addressing limitations of cyano-substituted analogs .
- Unresolved Questions :
- Direct synthetic protocols and yield optimization for the target compound require further exploration.
- Biological activity data (e.g., IC50 values, toxicity profiles) are absent in the evidence and necessitate experimental validation.
Biological Activity
N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a complex organic compound with a unique structure that suggests potential for diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Morpholine Ring : This functional group is known for its ability to interact with various biological targets.
- Methoxyphenyl Group : This moiety may enhance lipophilicity and receptor binding.
- Tetrahydro-benzothiophene Core : This structure is associated with various pharmacological activities.
The molecular formula of the compound is , with a molecular weight of approximately 400.54 g/mol.
Potential Biological Activities
Preliminary studies suggest that this compound may exhibit significant biological activity. The following areas are of particular interest:
1. Interaction with Enzymes and Receptors
- The structural features indicate potential interactions with various enzymes and receptors, which could lead to therapeutic applications in pain management and neuropharmacology.
- Interaction studies are critical for elucidating the compound's mechanism of action.
2. Therapeutic Applications
- Given its structural characteristics, the compound may have applications in treating conditions related to neurodegeneration or pain.
- Specific therapeutic targets remain to be determined through further research.
In Silico Studies
Molecular docking studies have been proposed to understand how this compound binds to protein targets. These studies can provide insights into its selectivity and efficacy compared to existing drugs.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can help highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | Tetrahydro-benzothiophene core | Contains a cyano group which may enhance reactivity |
| 2-(morpholin-4-yloxy)-N-(4-methylphenyl)acetamide | Morpholine and phenyl groups | Different substituents on the phenyl ring |
| 4-(morpholinomethyl)-N-(3-fluorophenyl)acetamide | Morpholine attachment | Fluorine substitution alters electronic properties |
This table illustrates the versatility of morpholine-based structures while underscoring the unique combination of functional groups present in this compound that may confer distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
